1,5-Ditosyl-1,5-diazocane
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Overview
Description
1,5-Ditosyl-1,5-diazocane is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. It is characterized by the presence of two tosyl groups attached to a diazocane ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Ditosyl-1,5-diazocane can be synthesized using Swern oxidation in both traditional batch reactors and continuous flow microreactors. The Swern oxidation involves the use of oxalyl chloride, dimethyl sulfoxide (DMSO), and a base such as triethylamine . The reaction conditions typically include a temperature of around 7.8°C and a flow rate of 7.7 mL/min in a microreactor setup .
Industrial Production Methods
The continuous flow microreactor method offers several advantages over traditional batch reactors, including shorter reaction times, milder reaction temperatures, higher yields, and better selectivity . This method also ensures safer and large-scale industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
1,5-Ditosyl-1,5-diazocane undergoes various chemical reactions, including:
Oxidation: Swern oxidation is a key reaction used in its synthesis.
Substitution: The tosyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxalyl chloride, DMSO, and triethylamine are commonly used in Swern oxidation.
Substitution: Various nucleophiles can be used to replace the tosyl groups.
Major Products
The major product formed from the oxidation reaction is this compound-3,7-dione .
Scientific Research Applications
1,5-Ditosyl-1,5-diazocane has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of various chemical compounds and materials.
Mechanism of Action
The mechanism of action of 1,5-ditosyl-1,5-diazocane involves its ability to undergo oxidation and substitution reactions. The molecular targets and pathways involved depend on the specific application and the functional groups attached to the diazocane ring.
Comparison with Similar Compounds
Similar Compounds
1,5-Dinitro-1,5-diazocane: Another diazocane derivative with nitro groups instead of tosyl groups.
1,5-Diazocane-3,7-dione: A similar compound with dione groups.
Uniqueness
1,5-Ditosyl-1,5-diazocane is unique due to the presence of tosyl groups, which provide specific reactivity and stability. This makes it a valuable intermediate in the synthesis of various high-energy compounds and other derivatives .
Properties
CAS No. |
67761-04-0 |
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Molecular Formula |
C20H26N2O4S2 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
1,5-bis-(4-methylphenyl)sulfonyl-1,5-diazocane |
InChI |
InChI=1S/C20H26N2O4S2/c1-17-5-9-19(10-6-17)27(23,24)21-13-3-15-22(16-4-14-21)28(25,26)20-11-7-18(2)8-12-20/h5-12H,3-4,13-16H2,1-2H3 |
InChI Key |
JVECPRCCIVFZKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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